Chroman 1

Description

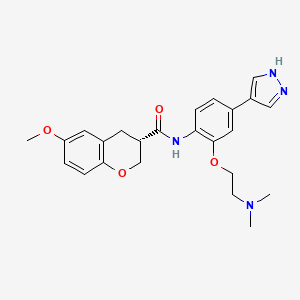

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFMCPHQNWGXGE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735357 | |

| Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273579-40-0 | |

| Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Chroman 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Chroman 1, a potent and selective ROCK inhibitor. The information presented is collated from key scientific literature, offering a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

Overview of this compound

This compound, with the chemical name (3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide, is a highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Its specific inhibition of ROCK II makes it a valuable tool in cell biology research and a potential therapeutic agent.

| Property | Value |

| Chemical Formula | C₂₄H₂₈N₄O₄ |

| Molecular Weight | 436.5 g/mol [1] |

| Appearance | White to pink solid |

| Purity | ≥98% by LCMS |

Synthetic Pathway

The asymmetric synthesis of this compound has been reported by Chen et al. (2011). The overall synthetic strategy involves the preparation of a key chiral chroman-3-carboxylic acid intermediate, which is then coupled with a substituted aniline derivative to yield the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 6-methoxychromene-3-carboxylic acid

The initial step involves a Baylis-Hillman reaction between 2-hydroxy-5-methoxybenzaldehyde and acrylonitrile, followed by hydrolysis to yield the chromene-3-carboxylic acid.

Protocol:

-

A mixture of 2-hydroxy-5-methoxybenzaldehyde and acrylonitrile is treated with a catalyst such as DABCO in a suitable solvent (e.g., THF/water).

-

The reaction is stirred at room temperature until completion, monitored by TLC.

-

The resulting nitrile intermediate is hydrolyzed using a strong base (e.g., NaOH) in an aqueous-alcoholic solution.

-

The reaction mixture is heated to reflux to ensure complete hydrolysis.

-

After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 6-methoxychromene-3-carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Asymmetric Synthesis of (S)-6-methoxychroman-3-carboxylic acid

The key chiral intermediate is obtained through the asymmetric hydrogenation of the 6-methoxychromene-3-carboxylic acid.

Caption: Workflow for the asymmetric hydrogenation step.

Protocol:

-

A solution of 6-methoxychromene-3-carboxylic acid in methanol is placed in a pressure vessel.

-

The catalyst, [(R)-H8-BINAP)RuCl2]2.NEt3, and caesium formate are added to the solution.

-

The vessel is purged with hydrogen gas and then pressurized to 100 psi.

-

The reaction mixture is heated to 40 °C and stirred for 20 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from acetonitrile using (S,S)-chloramphenicol base to resolve the enantiomers and yield the highly enantiomerically pure (S)-acid.

| Parameter | Value |

| Catalyst Loading | 0.001 equiv. |

| Caesium Formate | 4 equiv. |

| Hydrogen Pressure | 100 psi |

| Temperature | 40 °C |

| Reaction Time | 20 hours |

| Yield | Quantitative |

| Enantiomeric Excess (initial) | 89% ee |

| Enantiomeric Excess (after recrystallization) | >99% ee |

Synthesis of the Substituted Aniline Intermediate

The synthesis of the aniline portion of this compound, 2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)aniline, involves a multi-step sequence starting from 2-fluoro-5-bromonitrobenzene. This includes nucleophilic aromatic substitution, Suzuki coupling to introduce the pyrazole moiety, reduction of the nitro group, and Boc protection/deprotection steps.

Final Amide Coupling and Purification

The final step is the coupling of the chiral chroman-3-carboxylic acid with the synthesized aniline derivative.

Protocol:

-

(S)-6-methoxychroman-3-carboxylic acid and 2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)aniline are dissolved in a suitable solvent such as DMF.

-

A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are added to the solution.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is diluted with a solvent like ethyl acetate and washed sequentially with aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Purification Details:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of methanol in dichloromethane is typically used.

-

The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. The final product's purity is confirmed by LCMS and NMR.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Product | Yield | Purity/ee |

| Baylis-Hillman & Hydrolysis | 6-methoxychromene-3-carboxylic acid | Not explicitly reported | N/A |

| Asymmetric Hydrogenation | (S)-6-methoxychroman-3-carboxylic acid | Quantitative | 89% ee |

| Recrystallization | (S)-6-methoxychroman-3-carboxylic acid | 87% | >99% ee |

| Amide Coupling & Purification | This compound | Not explicitly reported | ≥98% |

Conclusion

This guide provides a comprehensive overview of the synthesis and purification of this compound, based on established scientific literature. The asymmetric hydrogenation step is critical for establishing the desired stereochemistry, and the subsequent purification by recrystallization is key to achieving high enantiomeric purity. The final amide coupling and chromatographic purification yield the highly pure active compound. Researchers following these procedures should adhere to standard laboratory safety practices.

References

Chroman 1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chroman 1 is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] It demonstrates picomolar efficacy against ROCK2 and low nanomolar efficacy against ROCK1, establishing it as a significantly more potent and specific alternative to previous generations of ROCK inhibitors, such as Y-27632.[2][3] Its primary mechanism of action involves the direct inhibition of ROCK kinase activity, which plays a crucial role in regulating cellular processes including actin cytoskeleton organization, cell adhesion, and apoptosis.[4] This targeted inhibition makes this compound a valuable tool in stem cell research, where it acts as a powerful cytoprotective agent, particularly for human pluripotent stem cells (hPSCs) undergoing stress from single-cell dissociation.[1][5] This document provides a detailed overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Inhibition of ROCK Kinases

The primary molecular targets of this compound are the two highly homologous serine/threonine kinases, ROCK1 and ROCK2.[4] These kinases are key downstream effectors of the small GTPase RhoA.[4] The activation of the RhoA/ROCK pathway leads to a cascade of phosphorylation events that culminate in increased actomyosin contractility and the formation of actin stress fibers.[4]

This compound exerts its effect by binding to the ATP-binding pocket of ROCK1 and ROCK2, preventing the phosphorylation of their downstream substrates. This inhibition is highly selective and occurs at picomolar concentrations, demonstrating a clear advantage over less specific kinase inhibitors.[2][3] By blocking ROCK activity, this compound effectively decouples RhoA activation from the cellular machinery that governs cytoskeletal tension and apoptosis, leading to its significant cytoprotective effects.

Affected Signaling Pathways

The most well-characterized pathway affected by this compound is the RhoA/ROCK pathway. Under conditions of cellular stress, such as single-cell dissociation of hPSCs, RhoA is activated, leading to the activation of ROCK. ROCK, in turn, phosphorylates several substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK). This leads to increased actomyosin contractility, stress fiber formation, and ultimately, apoptosis (a process known as anoikis). This compound directly intervenes by inhibiting ROCK, thereby preventing these downstream events and promoting cell survival.

While the Rho/ROCK pathway is the primary target, some evidence suggests that this compound's activity can also influence other signaling cascades, such as the Wnt and TGF-beta/Smad pathways.[1][5] This is likely an indirect consequence of modulating the cytoskeleton and cell survival, which are integral to the cellular responses governed by these developmental pathways.

Quantitative Data

The potency and selectivity of this compound have been quantified through in vitro kinase assays.[2][3] The data is summarized below.

Table 1: Inhibitory Potency of this compound against Target Kinases

| Target | IC50 Value |

|---|---|

| ROCK2 | 1 pM[1][2][3][5][6][7] |

| ROCK1 | 52 pM[1][2][3][5][6][7] |

Table 2: Selectivity Profile of this compound

| Kinase | IC50 Value | Selectivity vs. ROCK2 |

|---|---|---|

| ROCK2 | 1 pM | - |

| MRCK | 150 nM | >150,000-fold |

| PKA | >20,000 nM[1][5] | >20,000,000-fold |

| AKT1 | >20,000 nM[1][5] | >20,000,000-fold |

Table 3: Comparative Potency of this compound vs. Y-27632

| Kinase Target | This compound IC50 | Y-27632 IC50 |

|---|---|---|

| ROCK1 | 52 pM[2][3] | 71 nM[2][3] |

| ROCK2 | 1 pM[2][3] | 46 nM[2][3] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of biochemical and cell-based assays.

This biochemical assay is used to determine the IC50 values of an inhibitor against a specific kinase.

Methodology:

-

Kinase Reaction Setup: The reaction is typically performed in a multi-well plate. Each well contains the purified kinase (e.g., ROCK1 or ROCK2), a specific peptide substrate, and a buffer solution.

-

Compound Addition: this compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. Control wells receive DMSO only.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.

-

Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured onto a filter membrane. Unreacted ATP is washed away.

-

Quantification: The amount of radioactivity on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.[2][3]

These cell-based assays measure the cytoprotective effects of this compound on human pluripotent stem cells.

Methodology:

-

Cell Culture: Human pluripotent stem cells (e.g., WA09 hESC line) are maintained on vitronectin-coated plates in a suitable medium (e.g., E8 medium).[2][3][7]

-

Cell Dissociation: Adherent hPSCs are washed and dissociated into a single-cell suspension using a gentle enzyme such as Accutase.[2][3]

-

Plating: The single cells are plated into 96-well plates at a defined density (e.g., 100,000 cells/cm²).[2][3]

-

Treatment: Immediately after plating, the cells are treated with various concentrations of this compound or a vehicle control (DMSO). A standard concentration for effective cytoprotection is 50 nM.[7]

-

Incubation: The cells are incubated for a period, typically 24 hours, under standard culture conditions (37°C, 5% CO₂).[7]

-

Assay Readout:

-

Viability (CellTiter-Glo® Assay): The assay reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Luminescence is read on a plate reader. Higher signals indicate greater cell viability.[2][3]

-

Apoptosis (Caspase-Glo® 3/7 Assay): The assay reagent, containing a luminogenic caspase-3/7 substrate, is added to the wells. The signal generated is proportional to the activity of executioner caspases 3 and 7. Luminescence is measured, with lower signals indicating reduced apoptosis.[7]

-

References

- 1. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]

- 2. biorxiv.org [biorxiv.org]

- 3. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. captivatebio.com [captivatebio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

In Silico Modeling of Chroman 1 Interactions: A Technical Guide

Abstract: Chroman 1 is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK), demonstrating significant advantages over previous generations of ROCK inhibitors. Its primary application lies in the field of stem cell research, where it enhances the survival of pluripotent stem cells, particularly as a key component of the CEPT cocktail. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and a framework for its in silico modeling. It includes quantitative data on its binding affinities, detailed protocols for experimental validation, and visualizations of key signaling pathways and workflows to support researchers and drug development professionals in leveraging computational approaches to study this compound and its derivatives.

Introduction to this compound

This compound is a potent and exceptionally selective inhibitor of ROCK1 and ROCK2 kinases.[1][2][3] These kinases are crucial downstream effectors of the small GTPase RhoA and play a pivotal role in regulating the actin cytoskeleton.[4] By inhibiting ROCK, this compound effectively modulates cellular processes such as adhesion, migration, and contraction. Its high potency is demonstrated by picomolar half-maximal inhibitory concentrations (IC50).[1][2][5]

A significant application of this compound is in the culture of human pluripotent stem cells (hPSCs). These cells are notoriously susceptible to stress-induced apoptosis upon dissociation into single cells. This compound, often used at a 50 nM concentration, mitigates this effect and promotes cell survival.[1] Its efficacy is further enhanced when used in the CEPT cocktail, a combination of four small molecules: this compound, Emricasan, Polyamines, and trans-ISRIB.[1][3] Compared to the widely used ROCK inhibitor Y-27632, this compound offers greater potency at lower concentrations and higher specificity, showing negligible inhibition of other kinases at its effective dose.[1]

Target Profile and Quantitative Binding Affinity

The efficacy of this compound is rooted in its high affinity for ROCK kinases and its selectivity against other related kinases. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Target Kinase | IC50 Value | Reference |

| ROCK2 | 1 pM | [1][2] |

| ROCK1 | 52 pM | [1][2] |

| MRCK | 150 nM | [1][2] |

| PKA | >20,000 nM | [1][3] |

| AKT1 | >20,000 nM | [1][3] |

Table 1: Summary of this compound IC50 values across various kinases. The data highlights the sub-nanomolar potency against ROCK1 and ROCK2 and the greater than 2000-fold selectivity for ROCK2 over other kinases like MRCK, PKA, and AKT1.[1][3]

The ROCK Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the ROCK signaling pathway. This pathway is a central regulator of the actin-myosin cytoskeleton. It is typically initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates numerous downstream substrates, most notably Myosin Light Chain (MLC), leading to increased cell contractility and stress fiber formation.[4] this compound functions by directly blocking the kinase activity of ROCK, thereby preventing the phosphorylation of its substrates.

A Framework for In Silico Modeling of this compound

While specific computational studies detailing the discovery of this compound are not widely published, a standard in silico workflow can be applied to understand its interactions and guide the design of new derivatives. Such a workflow integrates various computational techniques to predict and analyze the binding of a ligand to its target protein.

Key steps in this workflow include:

-

Homology Modeling: In the absence of an experimental crystal structure of ROCK bound to this compound, a homology model can be generated using the amino acid sequence and a known structure of a related kinase as a template.[6]

-

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of this compound within the ATP-binding pocket of ROCK. Docking algorithms score these poses to estimate the binding affinity, helping to identify key interactions like hydrogen bonds and hydrophobic contacts.[6][7]

-

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic view of the this compound-ROCK complex. These simulations model the movement of atoms over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the protein-ligand complex.[7]

-

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding affinity, which can be correlated with experimental IC50 or Ki values.

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental assays.[8] The following protocols are fundamental for confirming the mechanism of action and potency of ROCK inhibitors like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of ROCK.

-

Reagents and Materials: Recombinant human ROCK1/ROCK2 enzyme, suitable peptide substrate (e.g., S6 kinase substrate peptide), ATP, this compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

In a 96-well plate, add the ROCK enzyme, the peptide substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product (phosphorylated substrate) formed. This is often done by quantifying the amount of ADP produced.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay

This assay validates the downstream cellular effect of ROCK inhibition by measuring the phosphorylation status of its substrate, MLC.[4]

-

Cell Culture: Plate cells (e.g., HeLa cells or hPSCs) and grow to a suitable confluency.

-

Treatment: Starve the cells if necessary to reduce basal signaling, then treat with various concentrations of this compound for a defined period. Include a positive control (e.g., a known ROCK activator) and a vehicle control (e.g., DMSO).

-

Lysis: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a method like the BCA assay to ensure equal loading.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated MLC (p-MLC). Subsequently, probe with an antibody for total MLC as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A decrease in the ratio of p-MLC to total MLC with increasing this compound concentration confirms its inhibitory activity in a cellular context.

Conclusion

This compound stands out as a premier tool for modulating the ROCK signaling pathway, with profound implications for stem cell biology and beyond. The synergy between in silico modeling and experimental validation is crucial for a deep understanding of its molecular interactions and for the rational design of future kinase inhibitors. The computational framework and experimental protocols detailed in this guide offer a robust starting point for researchers aiming to explore the therapeutic potential of this compound and to accelerate the discovery of novel, highly selective therapeutic agents.

References

- 1. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Rho-Kinases | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. captivatebio.com [captivatebio.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

Spectroscopic and Mechanistic Profile of Chroman 1: A Technical Guide

Introduction: Chroman 1 is a highly potent and selective inhibitor of Rho-associated kinase 2 (ROCK2), a key enzyme in cellular signaling pathways.[1][2][3] Its chemical name is (S)-N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-6-methoxychromane-3-carboxamide. Due to its high potency, with IC50 values in the picomolar range for ROCK2, it is a valuable tool for researchers in cell biology and drug development.[2][3] This guide provides a summary of the expected spectroscopic data for this compound, detailed experimental protocols for its analysis, and an overview of its mechanism of action within the ROCK2 signaling pathway. While specific experimental spectra for this compound are not widely available in public databases, the data presented here are based on the known chemical structure and spectroscopic characteristics of related chroman derivatives.

Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on its molecular structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry for this compound would be expected to confirm its molecular weight and formula. Electrospray ionization (ESI) is a common soft ionization technique for such molecules and would likely produce a prominent protonated molecular ion.[4]

| Parameter | Expected Value |

| Molecular Formula | C₂₄H₂₈N₄O₄ |

| Molecular Weight | 436.5 g/mol |

| Predicted [M+H]⁺ (m/z) | 437.2187 |

| Ionization Method | Electrospray Ionization (ESI) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the chroman core, the substituted phenyl ring, the pyrazole moiety, and the ethoxy side chain. Expected chemical shifts are influenced by the electronic environment of each proton. For instance, protons on the aromatic rings will appear in the downfield region (typically 6.5-8.0 ppm).[5][6]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Chroman & Phenyl) | 6.5 - 8.0 | m |

| Pyrazole CH | 7.5 - 8.0 | s |

| Amide NH | 8.0 - 9.0 | br s |

| O-CH₂ (Chroman) | 4.2 - 4.6 | m |

| O-CH₂ (Ethoxy) | 4.0 - 4.3 | t |

| OCH₃ | 3.7 - 3.9 | s |

| CH (Chroman C3) | 3.5 - 3.8 | m |

| CH₂ (Chroman C4) | 2.8 - 3.2 | m |

| N-CH₂ (Ethoxy) | 2.6 - 2.9 | t |

| N(CH₃)₂ | 2.2 - 2.5 | s |

s = singlet, t = triplet, m = multiplet, br s = broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. The carbonyl carbon of the amide is expected to be the most downfield signal. Aromatic carbons will resonate in the 110-160 ppm range, while aliphatic carbons will appear in the upfield region.[7][8]

| Carbons | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic & Pyrazole | 110 - 160 |

| O-CH₂ (Chroman) | 65 - 75 |

| O-CH₂ (Ethoxy) | 65 - 70 |

| OCH₃ | 55 - 60 |

| N-CH₂ (Ethoxy) | 50 - 55 |

| N(CH₃)₂ | 45 - 50 |

| CH (Chroman C3) | 40 - 45 |

| CH₂ (Chroman C4) | 25 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Key expected vibrations include the N-H and C=O stretching of the amide group, C-O stretches from the ether and methoxy groups, and C=C stretches from the aromatic rings.[4]

| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-O Stretch (Ether) | 1200 - 1270 | Strong |

Experimental Protocols

Standard methodologies for the spectroscopic analysis of small organic molecules like this compound are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), within a 5 mm NMR tube.[9]

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at 400 MHz or higher, is used for analysis.[10]

-

¹H NMR Acquisition: The proton spectrum is acquired using a sufficient number of scans to obtain a high signal-to-noise ratio. Standard parameters include a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.[9]

-

¹³C NMR Acquisition: The carbon spectrum is typically acquired with broadband proton decoupling to simplify the spectrum and enhance signal sensitivity through the Nuclear Overhauser Effect (NOE).[8] For quantitative analysis, inverse gated decoupling with a long relaxation delay is necessary.[8]

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the ionization source, such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used.[11]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for molecules of this type. This involves infusing the sample solution into the ESI source at a constant flow rate.[12]

-

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range to detect the molecular ion and any significant fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): A small amount of the solid this compound sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[13]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Biological Activity and Signaling Pathway

This compound functions as a potent and highly selective inhibitor of ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[14][15] The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK1 and ROCK2.[15] ROCK activation leads to the phosphorylation of downstream substrates, such as Myosin Light Chain (MLC), which promotes actin-myosin contractility.[14] By inhibiting ROCK2, this compound disrupts these downstream events.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07134G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13Carbon NMR [chem.ch.huji.ac.il]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Chroman 1: A Technical Guide to its Therapeutic Potential and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman 1 has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a significantly greater potency for ROCK2 over ROCK1.[1][2][3][4] Its efficacy and specificity surmount that of the widely used ROCK inhibitor, Y-27632, positioning it as a superior tool for a multitude of research and therapeutic applications.[5][6] This technical guide provides an in-depth overview of this compound's therapeutic targets, mechanism of action, and associated experimental methodologies.

Core Therapeutic Targets and Mechanism of Action

This compound's primary therapeutic targets are ROCK1 and ROCK2 , two key regulators of the actin cytoskeleton.[5][7] By inhibiting these kinases, this compound influences a variety of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[5] Notably, this compound also demonstrates inhibitory activity against Myosin Light Chain Kinase (MRCK), albeit at a much lower potency than for ROCK2.[1][2][8]

The mechanism of action of this compound revolves around its potent inhibition of ROCK activity. This inhibition has been shown to affect downstream signaling pathways, including the Wnt and TGF-beta/Smad pathways.[7][9] A significant application of this compound is in the culture of human pluripotent stem cells (hPSCs), where it acts as a cytoprotectant, promoting cell survival and preventing apoptosis, particularly during single-cell dissociation and cryopreservation.[4][5][7] This protective effect is achieved, in part, by inhibiting caspase-3/7 activation.[2][8][10]

This compound is a key component of the CEPT cocktail, a combination of four small molecules (this compound, Emricasan, Polyamines, and Trans-ISRIB) that dramatically improves the survival and viability of hPSCs and their differentiated progeny.[6][10]

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's potency and selectivity.

Table 1: Inhibitory Potency (IC50) of this compound against Target Kinases

| Target Kinase | IC50 Value |

| ROCK2 | 1 pM[1][2][3][4] |

| ROCK1 | 52 pM[1][2][3][4] |

| MRCK | 150 nM[1][2][8] |

Table 2: Selectivity of this compound for ROCK2 over Other Kinases

| Kinase | IC50 Value | Fold Selectivity (ROCK2 vs. Kinase) |

| ROCK2 | 1 pM[3][4] | - |

| PKA | >20,000 nM[3][4] | >20,000,000 |

| AKT1 | >20,000 nM[3][4] | >20,000,000 |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and applications of this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound.

Kinase Inhibition Assay (HotSpot™ Assay)

This radiometric assay directly measures the catalytic activity of kinases and is used to determine the IC50 values of inhibitors.

Principle: The assay measures the transfer of the gamma-phosphate of [γ-33P]-ATP to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[9]

-

Substrate and Cofactors: Add the specific substrate for ROCK1 or ROCK2 and any required cofactors to the reaction buffer.

-

Kinase Addition: Introduce the recombinant ROCK1 or ROCK2 enzyme to the substrate solution.

-

Inhibitor Titration: Add varying concentrations of this compound (or control inhibitor) to the reaction mixtures.

-

Reaction Initiation: Start the kinase reaction by adding [γ-33P]-ATP.

-

Reaction Termination and Substrate Capture: After a defined incubation period, stop the reaction and spot the mixture onto P81 phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-33P]-ATP.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.

Protocol Outline:

-

Cell Plating: Seed human pluripotent stem cells (hPSCs) in a 96-well or 384-well plate at the desired density.

-

Compound Treatment: Add this compound or control compounds to the cell culture medium at various concentrations. A typical final concentration for this compound in hPSC culture is 50 nM.[4][7]

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours).

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (volume equal to the culture medium volume).

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescent signal of treated cells to that of untreated or vehicle-treated control cells to determine the percentage of cell viability.

Apoptosis Assay (Caspase-3/7 Activation Assay)

This assay detects the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Principle: A non-luminescent substrate for caspases 3 and 7 is added to the cells. In the presence of active caspases, the substrate is cleaved, releasing a luminescent product.

Protocol Outline:

-

Cell Culture and Treatment: Plate and treat cells with this compound as described in the cell viability assay protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1 to 2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Compare the luminescent signal from treated cells to control cells to determine the level of caspase-3/7 activation. A reduction in signal indicates inhibition of apoptosis.

Western Blot for Caspase-3 Cleavage

Western blotting provides a method to visualize the cleavage of pro-caspase-3 into its active fragments, confirming the induction of apoptosis at the protein level.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for both full-length and cleaved caspase-3.

Protocol Outline:

-

Cell Lysis: After treatment with this compound and appropriate controls, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both the full-length (~35 kDa) and the cleaved (~17/19 kDa) forms of caspase-3.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of the cleaved caspase-3 fragments indicates apoptosis.

Conclusion

This compound stands out as a powerful and selective ROCK inhibitor with significant therapeutic potential, particularly in the fields of stem cell biology and regenerative medicine. Its ability to promote cell survival and mitigate cellular stress opens new avenues for improving the efficiency and reliability of cell-based therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the capabilities of this promising small molecule.

References

- 1. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. WO2020077266A1 - Compositions and methods for cell culture - Google Patents [patents.google.com]

- 4. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]

- 5. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]

- 6. cellculturedish.com [cellculturedish.com]

- 7. Improved Cell Survival and Differentiation of Human Pluripotent Stem Cells by Combining Small Molecules Chroman-1 and Emricasan | Technology Transfer [techtransfer.nih.gov]

- 8. Anti-apoptotic treatment of warm ischemic male rat livers in machine perfusion improves symptoms of ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

A Comprehensive Literature Review of Chroman Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chroman Scaffold as a Privileged Structure

The chroman ring system, a heterocyclic motif consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules of significant biological importance.[1] Derivatives of this scaffold are abundantly found in nature, forming the core of flavonoids, isoflavonoids, and tocopherols (Vitamin E), which are renowned for their diverse health benefits.[1][2] In medicinal chemistry, the chroman framework is considered a "privileged structure" due to its ability to interact with a wide array of cellular targets, leading to a broad spectrum of pharmacological activities.[3][4][5]

These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, and neuroprotective effects.[4][6][7][8][9] The structural versatility of the chroman ring allows for extensive functionalization at various positions, enabling chemists to fine-tune its physicochemical properties and biological activity. This review provides an in-depth guide to the synthesis, therapeutic applications, and mechanisms of action of key chroman derivatives, with a focus on recent advancements relevant to drug discovery and development.

Synthesis of Chroman Derivatives

The construction of the chroman scaffold can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common approaches involve the formation of the pyran ring onto a pre-existing phenolic precursor.

Key synthetic methodologies include:

-

Michael Addition: A two-step synthesis of chroman-4-ones can be achieved via a Michael addition pathway.[3]

-

Aldol Condensation: The condensation of 2-hydroxyacetophenones with various aldehydes, often under microwave irradiation, is a common route to chroman-4-ones.[3]

-

Multi-Component Reactions (MCRs): MCRs are highly efficient for generating molecular diversity and are widely used for synthesizing complex chromene derivatives in a single step from simple precursors.[10][11]

-

Reductive Amination: Chroman-4-amines can be synthesized via the reductive amination of the corresponding chroman-4-one precursor using reagents like sodium cyanoborohydride.[12]

Below is a generalized workflow for a typical three-component synthesis of a 4H-chromene derivative.

Caption: Generalized workflow for a multi-component synthesis of 4H-chromenes.

Example Experimental Protocol: Synthesis of Chroman-based Hydrazides

The following protocol is a representative example adapted from the literature for the synthesis of N'-ylidene-chromene-2-carbohydrazide derivatives.[6]

Protocol: General method for the synthesis of compounds (6a–q) [6]

-

Reactant Preparation: A solution of substituted isatin (5a–q, 1 mmol) and a chromene carbohydrazide (4a–c, 1 mmol) is prepared.

-

Reaction Setup: The reactants are combined in a flask containing 10 mL of acetic acid.

-

Condensation Reaction: The mixture is heated under reflux at 120°C for a period ranging from 3 to 12 hours, with reaction progress monitored by an appropriate method (e.g., TLC).

-

Precipitation: Upon completion, 20 mL of distilled water is added to the reaction medium to precipitate the product.

-

Isolation and Purification: The resulting solid is collected by filtration and purified by recrystallization from ethanol to yield the final compound.

Biological Activities and Therapeutic Applications

Chroman derivatives have been extensively studied for a wide range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

Anticancer Activity

The anticancer properties of chroman derivatives are among their most investigated attributes.[8] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth.[10][13]

A series of chroman derivatives incorporating Schiff base and isatin moieties demonstrated significant inhibitory effects against the human breast cancer cell line MCF-7.[6] Notably, compound 6i from this series showed promising activity with a GI₅₀ value of 34.7 µM.[6] Other studies have identified chromene derivatives with potent activity against colon cancer (HT-29) and liver cancer (HepG-2) cell lines, in some cases exceeding the potency of the standard drug doxorubicin.[14]

Table 1: Anticancer Activity of Selected Chroman and Chromene Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 6i | MCF-7 (Breast) | GI₅₀ | 34.7 | [6] |

| Compound 2 | HT-29 (Colon) | IC₅₀ | More potent than Doxorubicin* | [14] |

| Compound 5 | HepG-2 (Liver) | IC₅₀ | More potent than Doxorubicin* | [14] |

| Compound 6 | MCF-7 (Breast) | IC₅₀ | More potent than Doxorubicin* | [14] |

| 13a, 13b, 16 | Various** | GI₅₀ | As low as 0.1 µg/mL | [10] |

*Absolute values not provided in the abstract, but noted as more potent than the reference drug. **Cell lines included MCF-7 (Breast), SF-268 (CNS), and H-480 (Lung).

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and chroman derivatives have emerged as potent anti-inflammatory agents.[15][16][17] Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and mediators.

For instance, a series of novel 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in RAW264.7 cells.[16] The most promising compound from this study was found to suppress the release of pro-inflammatory cytokines by inhibiting the Toll-Like Receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[16][18] This pathway is a critical regulator of the innate immune response.

Caption: Chroman derivatives can inhibit LPS-induced inflammation via the TLR4/MAPK pathway.

Another study found that N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was a potent inhibitor of TNF-α-induced expression of ICAM-1 (Intercellular Adhesion Molecule-1) on endothelial cells, a key step in the inflammatory response.[15][19]

Table 2: Anti-inflammatory Activity of Selected Chroman Derivatives

| Compound Class/ID | Assay | Target/Mechanism | Result | Reference |

|---|---|---|---|---|

| Compound 8 | LPS-stimulated RAW264.7 cells | TLR4/MAPK Pathway | Downregulation of NO, IL-6, TNF-α | [16] |

| Compound 14 | Human Endothelial Cells | TNF-α-induced ICAM-1 | Most potent compound in series | [15][19] |

| 2-phenyl-4H-chromen-4-ones | RAW264.7 cells | NO Inhibition | Most compounds showed favorable activity |[16] |

Antioxidant Activity

Many chroman derivatives, particularly those with phenolic hydroxyl groups, are powerful antioxidants.[20] They function by scavenging free radicals, chelating metal ions, and interrupting lipid peroxidation chain reactions.[21] The antioxidant capacity of α-tocopherol (Vitamin E) is attributed to its chromanol ring.

Synthetic chroman derivatives have been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and NBT (nitro-blue tetrazolium) free radical scavenging methods.[3][22] One study reported that a 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one derivative exhibited potent superoxide radical scavenging activity.[3]

Table 3: Antioxidant Activity of Selected Chroman Derivatives

| Compound Class/ID | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 7-hydroxy-3-benzylidene-chroman-4-one | Superoxide (NBT) Scavenging | IC₅₀ | 10.6 µg/mL | [3] |

| 4-hydroxy-chromene-2-one derivatives | DPPH Scavenging | IC₅₀ | Compounds 2b, 6b, 2c, 4c most active | [21] |

| Twin-chromanol | Radical Scavenging | Rate Constants | Better scavenging than α-tocopherol | [20] |

| 6-methoxy-2H-chromenes | DPPH & FRAP | Antioxidant Activity | Both compounds tested showed activity |[23] |

Protocol: In Vitro Anticancer Activity Screening

The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity and screening anticancer compounds. The following is a generalized protocol based on its application in testing chroman derivatives.[6]

Protocol: Sulforhodamine B (SRB) Assay [6]

-

Cell Plating: Cancer cells (e.g., MCF-7) are plated in 96-well plates at an appropriate density and incubated to allow for attachment.

-

Compound Treatment: The synthesized chroman derivatives are dissolved (e.g., in DMSO) and added to the wells at various concentrations. A control group receives only the vehicle. The plates are incubated for a set period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B solution is added to each well, and the plates are incubated for 10-30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Quantification: The bound stain is solubilized with a Tris base solution. The absorbance (optical density) is read on a plate reader at a specific wavelength (e.g., 515 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control. The GI₅₀ (concentration required for 50% inhibition of cell growth) is determined from dose-response curves.

Conclusion and Future Outlook

The chroman scaffold remains a highly valuable and versatile platform in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, with compelling preclinical data in oncology, inflammation, and oxidative stress-related diseases. The ease of synthesis and the potential for creating large, diverse libraries through methods like multi-component reactions further enhance their appeal.

Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action for the most potent compounds. Structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.[9][13] The continued exploration of the chroman chemical space is poised to deliver novel therapeutic agents to address significant unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. login.medscape.com [login.medscape.com]

- 8. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 9. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 10. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 20. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes: Chroman 1 for Enhanced Cell Survival in In Vitro Applications

Introduction

Chroman 1 is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2][3] It has emerged as a superior alternative to more traditional ROCK inhibitors, such as Y-27632, primarily in the field of stem cell research. Its primary application is to enhance the survival of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), especially during stressful events like single-cell dissociation (passaging), cryopreservation, and gene editing.[4] By inhibiting ROCK, this compound mitigates the anoikis (a form of programmed cell death) that typically occurs when cells lose their cell-cell and cell-matrix connections.

Mechanism of Action

The Rho/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.[3] Upon dissociation, hPSCs undergo stress that activates the small GTPase RhoA, which in turn activates its downstream effector, ROCK. Activated ROCK hyperphosphorylates myosin light chain, leading to increased actomyosin contractility, cytoskeletal tension, and ultimately, apoptosis.[3] this compound exerts its cytoprotective effects by directly inhibiting the kinase activity of ROCK1 and, more potently, ROCK2.[1][2][5] This inhibition prevents the downstream signaling cascade that leads to cell death, thereby promoting cell survival and improving cloning efficiency. This compound is noted for its high specificity, showing minimal off-target effects on other kinases at its effective concentration.

Key Advantages

-

High Potency: this compound is effective at a much lower concentration (typically 50 nM) compared to Y-27632 (10 µM).[4]

-

Superior Selectivity: It exhibits high selectivity for ROCK1 and ROCK2, with significantly fewer off-target effects compared to Y-27632, ensuring more reliable and specific experimental outcomes.[6]

-

Improved Efficacy: Studies have shown that this compound is approximately 25% more effective at improving hPSC survival after single-cell passaging than Y-27632.[4]

-

Component of CEPT Cocktail: this compound is a key component of the highly effective CEPT cocktail (this compound, Emricasan, Polyamines, and trans-ISRIB), a combination of small molecules designed to provide comprehensive cytoprotection for hPSCs and their differentiated derivatives.[5][7][8]

Quantitative Data Summary

The following tables summarize the inhibitory activity and recommended usage of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC₅₀ Value |

| ROCK2 | 1 pM |

| ROCK1 | 52 pM |

| MRCK | 150 nM |

| PKA | >20,000 nM |

| AKT1 | >20,000 nM |

| Data sourced from multiple references.[1][2][5][7] |

Table 2: Recommended Concentrations for In Vitro Assays

| Application | Recommended Concentration | Typical Duration |

| hPSC Single-Cell Passaging | 50 nM | 24 hours |

| hPSC Cryopreservation & Thawing | 50 nM | 24 hours |

| Organoid Formation | 50 nM | 24 hours |

| Concentrations and durations are based on published protocols.[4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound from a lyophilized powder.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Determine Required Volume: Refer to the manufacturer's datasheet for the molecular weight of this compound. To prepare a 5 mM stock solution from 5 mg of this compound (MW: 436.50 g/mol ), you would add 2.29 mL of DMSO.[1]

-

Reconstitution: Aseptically add the calculated volume of DMSO to the vial containing the lyophilized this compound.

-

Dissolution: Cap the vial and mix thoroughly by vortexing or sonicating until the powder is completely dissolved. Gentle warming may aid dissolution.[9]

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.[9]

Protocol 2: In Vitro Assay for this compound Efficacy on hPSC Survival

This protocol provides a method to quantify the cytoprotective effect of this compound on human pluripotent stem cells (hPSCs) following single-cell dissociation using a luminescence-based cell viability assay.

Materials:

-

hPSCs cultured on a suitable matrix (e.g., Matrigel® or Laminin-521)

-

hPSC culture medium (e.g., StemFlex™, mTeSR™1)

-

Cell dissociation reagent (e.g., Accutase® or TrypLE™)

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

-

This compound stock solution (from Protocol 1)

-

Y-27632 (as a control)

-

White, clear-bottom 96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Plate Preparation: Coat a 96-well plate with the appropriate matrix according to the manufacturer's instructions.

-

Cell Dissociation: Aspirate the medium from a confluent plate of hPSCs and wash with PBS. Add the cell dissociation reagent and incubate until cells detach.

-

Cell Suspension: Gently pipette to create a single-cell suspension. Neutralize the dissociation reagent with culture medium and centrifuge to pellet the cells.

-

Cell Counting and Seeding: Resuspend the cell pellet in fresh hPSC medium. Count the cells and adjust the concentration to the desired density (e.g., 1 x 10⁵ cells/mL). Seed 100 µL of the cell suspension (10,000 cells) into each well of the prepared 96-well plate.

-

Treatment Groups: Prepare culture medium containing the following treatments:

-

Vehicle Control (e.g., 0.1% DMSO)

-

This compound (final concentration of 50 nM)

-

Y-27632 (final concentration of 10 µM)

-

-

Cell Treatment: Immediately after plating, add the prepared treatment media to the respective wells.

-

Incubation: Incubate the plate for 24 hours under standard hPSC culture conditions (37°C, 5% CO₂).

-

Cell Viability Assessment: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol. c. Add 100 µL of the prepared reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings of the treatment groups to the vehicle control to determine the relative improvement in cell viability.

Visualizations

Caption: Rho/ROCK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro hPSC survival assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]

- 5. This compound | Rho-Kinases | Tocris Bioscience [tocris.com]

- 6. biorxiv.org [biorxiv.org]

- 7. rndsystems.com [rndsystems.com]

- 8. cellculturedish.com [cellculturedish.com]

- 9. captivatebio.com [captivatebio.com]

Application Notes and Protocols for Chroman 1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman 1 is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2] It has emerged as a superior alternative to the commonly used ROCK inhibitor Y-27632, demonstrating greater potency and specificity. These characteristics make this compound a valuable tool for enhancing cell survival and function in a variety of cell culture applications, particularly in the field of human pluripotent stem cell (hPSC) research.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in cell culture.

Introduction

The culture of sensitive cell types, such as human pluripotent stem cells (hPSCs), is often challenged by poor viability, especially following single-cell dissociation, cryopreservation, and clonal expansion.[3] A key pathway contributing to this cell death is the ROCK signaling pathway, which, when activated by cellular stress, leads to apoptosis and inhibits cell attachment.[3] this compound potently inhibits both ROCK1 and ROCK2 isoforms, thereby mitigating these detrimental effects and significantly improving cell survival and recovery.[5][1][6] Furthermore, this compound is a critical component of the CEPT cocktail (this compound, Emricasan, Polyamines, and Trans-ISRIB), a combination of small molecules that provides comprehensive cytoprotection for hPSCs and their derivatives.[4][7]

Mechanism of Action

This compound is a potent inhibitor of ROCK1 and ROCK2.[5][1] The ROCK pathway is a downstream effector of the small GTPase RhoA. Upon activation, ROCK phosphorylates various substrates that regulate the actin cytoskeleton, leading to increased actomyosin contractility, membrane blebbing, and ultimately apoptosis in dissociated cells. By inhibiting ROCK, this compound prevents these downstream events, promoting cell survival and facilitating cell attachment.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in preventing apoptosis.

Quantitative Data Summary

This compound exhibits significantly higher potency and selectivity compared to other ROCK inhibitors like Y-27632.

| Parameter | This compound | Y-27632 | Reference |

| ROCK1 IC₅₀ | 52 pM | 71 nM | [4][8] |

| ROCK2 IC₅₀ | 1 pM | 46 nM | [1][4][8] |

| MRCK IC₅₀ | 150 nM | - | [1][2] |

| PKA IC₅₀ | >20,000 nM | - | [6] |

| AKT1 IC₅₀ | >20,000 nM | - | [6] |

| hPSC Survival Improvement (vs. Y-27632) | ~25% | - | [4] |

Experimental Protocols

Reagent Preparation: this compound Stock Solution

Materials:

-

Lyophilized this compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

From the lyophilized powder, prepare a concentrated stock solution using DMSO. For example, to create a 5 mM stock solution from 5 mg of this compound, add 2.291 mL of DMSO.[9]

-

Ensure the compound is fully dissolved. This may require gentle vortexing or sonication.[9]

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]

-

Store the aliquots at -20°C or -80°C for long-term storage.[5][9]

Application: Enhancing hPSC Survival During Routine Passaging

Materials:

-

Cultured hPSCs

-

Appropriate hPSC culture medium

-

This compound stock solution (e.g., 5 mM in DMSO)

-

Dissociation reagent (e.g., Accutase)

-

Coated culture plates

Protocol:

-

Warm the hPSC culture medium to 37°C.

-

Prepare the final working concentration of this compound in the culture medium. A final concentration of 50 nM is recommended. For a 1:100,000 dilution from a 5 mM stock, add 1 µL of stock to 100 mL of medium.

-

Dissociate the hPSCs into single cells using your standard protocol.

-

Resuspend the dissociated cells in the pre-warmed medium containing 50 nM this compound.

-

Plate the cells onto the coated culture plates.

-

Incubate the cells under standard culture conditions.

-

This compound is typically applied for the first 24 hours after passaging. The medium can be replaced with fresh medium without this compound after this period.

Workflow Diagram: Routine Passaging with this compound

Caption: Workflow for using this compound during hPSC passaging.

Application: Improving Post-Thaw Survival of Cryopreserved Cells

Materials:

-

Cryopreserved cells (e.g., hPSCs, neurons, cardiomyocytes)

-

Appropriate cell culture medium

-

This compound stock solution

-

Water bath at 37°C

Protocol:

-

Prepare the recovery medium by adding this compound to the appropriate cell culture medium to a final concentration of 50 nM.[3]

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the thawed cell suspension to a sterile centrifuge tube containing pre-warmed recovery medium.

-

Centrifuge the cells to pellet them and remove the cryopreservation medium.

-

Resuspend the cell pellet in fresh recovery medium containing this compound.

-

Plate the cells and incubate under standard conditions.

-

As with routine passaging, the medium can be replaced with fresh medium without this compound after 24 hours.

Application: Use in the CEPT Cocktail for Comprehensive Cytoprotection

This compound is a key component of the CEPT cocktail, which has been shown to dramatically improve cell viability in various applications, including single-cell cloning, genome editing, and organoid formation.[4][7]

CEPT Cocktail Components:

-

C hroman 1

-

E mricasan (a pan-caspase inhibitor)

-

P olyamines

-

T rans-ISRIB (an integrated stress response inhibitor)

Protocol:

-

Prepare a stock solution of the CEPT cocktail according to published protocols or commercially available kits.

-

Add the CEPT cocktail to the cell culture medium at the recommended dilution.

-

The CEPT cocktail is particularly beneficial for stressful applications such as:

-

Single-cell cloning: Improves the survival and clonal efficiency of individual cells.[4]

-

Gene editing: Enhances the recovery of edited cells.[4]

-

Organoid and Embryoid Body (EB) formation: Promotes the formation of higher quality structures with improved cell survival.[4][10]

-

Cryopreservation: Significantly improves the post-thaw viability of various cell types, including differentiated cells like cardiomyocytes and motor neurons.[6]

-

Logical Relationship Diagram: CEPT Cocktail Components

Caption: Components of the CEPT cocktail for cytoprotection.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low cell viability despite this compound use | - Suboptimal this compound concentration- Poor initial cell quality- Other sources of cellular stress | - Titrate this compound concentration (though 50 nM is robustly effective for hPSCs)- Ensure starting cell population is healthy- For highly stressful applications, consider using the full CEPT cocktail |

| Precipitation in stock solution | - Improper storage- Solvent evaporation | - Ensure stock solution is stored at -20°C or -80°C in tightly sealed tubes- If precipitation occurs, warm gently and vortex to redissolve before use |

| Observed off-target effects | - Unlikely at the recommended 50 nM concentration | - this compound is highly selective, but if off-target effects are suspected, confirm with appropriate controls and consider reducing the concentration or duration of exposure |

Conclusion

This compound is a powerful and versatile tool for modern cell culture, offering significant advantages in promoting cell survival and improving the efficiency of various protocols. Its high potency and selectivity make it a superior replacement for older ROCK inhibitors. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively harness the benefits of this compound to advance their work in basic research, drug development, and regenerative medicine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]

- 4. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]

- 6. rndsystems.com [rndsystems.com]

- 7. cellculturedish.com [cellculturedish.com]

- 8. biorxiv.org [biorxiv.org]

- 9. captivatebio.com [captivatebio.com]

- 10. WO2020077266A1 - Compositions and methods for cell culture - Google Patents [patents.google.com]

Application Notes and Protocols for Chroman 1 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman 1 is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with exceptional selectivity for ROCK2. Its in vitro efficacy has generated significant interest in its therapeutic potential for a variety of diseases, including hypertension, glaucoma, and cancer. These application notes provide a summary of the currently available in vivo dosage information for this compound and related ROCK inhibitors to guide researchers in designing preclinical animal studies.

Quantitative Data Summary

Due to the limited availability of in vivo studies specifically for this compound, the following tables include data from a pharmacokinetic study in rats, alongside dosage information for other well-characterized ROCK inhibitors in various animal models of disease. This comparative data can serve as a valuable reference for dose-range finding studies with this compound.

Table 1: Pharmacokinetic Data for this compound in Rats

| Compound | Animal Model | Administration Route | Dosage (mg/kg) | Key Findings |

| This compound | Rat | Oral | 2 | Bioavailability: 35%, Half-life: 1 hour |

Table 2: In Vivo Efficacy Dosages of Other ROCK Inhibitors

| Compound | Animal Model | Disease Model | Administration Route | Dosage (mg/kg) | Frequency |

| Y-27632 | Mouse | Glaucoma | Topical (eye drops) | 10 mM solution | Not specified |

| Fasudil | Rat | Stroke | Intravenous | 10 | Not specified |

| SR3677 | Mouse | Alzheimer's Disease | Not specified | Not specified | Not specified |

| SLx-2119 | Mouse | Cancer (xenograft) | Oral | 60 | Daily |

Experimental Protocols

Protocol 1: Oral Administration of this compound for Pharmacokinetic Studies in Rats

This protocol is based on the reported pharmacokinetic study of this compound.

1. Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

2. Materials:

-

This compound

-

Vehicle (e.g., Carboxymethylcellulose [CMC-Na] solution, DMSO, PEG300, Corn oil). Note: The specific vehicle for the 2 mg/kg study was not detailed in the available literature. A common formulation for oral administration of hydrophobic compounds is a suspension in 0.5% CMC-Na.

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Oral gavage needles

-

Syringes

-

Blood collection supplies (e.g., tubes with anticoagulant)

3. Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

-

Formulation Preparation:

-

Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to prepare a 0.5 mg/mL suspension in 0.5% CMC-Na for a 2 mg/kg dose in a 250g rat (dosing volume of 1 mL):

-

Weigh the required amount of this compound.

-

Triturate the powder with a small amount of 0.5% CMC-Na to form a paste.

-

Gradually add the remaining vehicle to the desired final volume and mix thoroughly.

-

-

-

Dosing:

-

Fast the rats overnight prior to dosing.

-

Weigh each rat to determine the exact volume of the this compound suspension to be administered.

-

Administer a single dose of 2 mg/kg of this compound via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Process the blood to obtain plasma or serum and store at -80°C until analysis.

-

-

Sample Analysis:

-